3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride
Description
This compound features a bicyclic framework comprising a pyrrolidine ring fused with a 1,4-dioxane ring (dioxino-pyrrole core) and a carboxylic acid substituent at the 3-position, paired with a hydrochloride counterion. The hexahydro designation indicates partial saturation of the bicyclic system, reducing aromaticity and enhancing conformational flexibility. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c9-7(10)6-3-11-4-1-8-2-5(4)12-6;/h4-6,8H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCVSEVUQDJRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OC(CO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[3,2-c]pyrrole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable diol with a carboxylic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound's identity and purity.
Chemical Reactions Analysis
Types of Reactions
3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used. These reactions are usually carried out in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and substrate.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride can be used as a probe or inhibitor in biochemical assays. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to modulate biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Target Compound :
- Core: Dioxino[2,3-c]pyrrole (pyrrolidine fused with 1,4-dioxane).
- Key Features : Partial saturation (hexahydro), carboxylic acid group, hydrochloride salt.
Analog 1 : (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine Hydrochloride
- Core: Dioxino[2,3-c]pyridine (pyridine fused with 1,4-dioxane).
- Key Features : Methanamine substituent instead of carboxylic acid; molecular formula C₈H₁₁ClN₂O₂ .
- Comparison: The pyridine core introduces aromaticity and reduced basicity compared to the pyrrolidine system in the target compound.
Analog 2 : 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic Acid Hydrochloride
- Core : Cyclopenta[b]pyrrole (cyclopentane fused with pyrrolidine).
- Key Features : Fully saturated bicyclic system; carboxylic acid group .
- Comparison: The absence of a dioxane ring reduces polarity and oxygen-mediated solubility. The cyclopenta system may confer greater rigidity compared to the dioxino-pyrrole framework.
Substituent Effects and Functional Groups
Carboxylic Acid Derivatives :
- Target Compound : The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility and bioavailability.
- Analog 3 : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (e.g., 5-chloro, 5-methoxy substituents) .
- Comparison : Pyrrolo-pyridine cores lack the dioxane ring but share carboxylic acid functionality. Substituents like chlorine or methoxy groups modulate electronic properties (e.g., electron-withdrawing Cl increases acidity).
Amine Derivatives :
- Analog 4: EDOP-C10-N3 (6-(10-azidodecyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole) .
Physicochemical Properties
Biological Activity
3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid; hydrochloride
- Molecular Formula : C8H12ClN2O3
- Molecular Weight : 204.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways involved in cellular processes.
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Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic pathways. For example:
- Inhibition of lactate dehydrogenase (LDH) was observed in vitro, which is significant for cancer metabolism and other pathological conditions.
- The compound's structural analogs have demonstrated selective inhibition against specific LDH isoforms.
- Receptor Interaction : There is evidence suggesting that the compound may bind to receptors involved in neurotransmission and inflammatory responses. This interaction could lead to alterations in neurotransmitter release and modulation of inflammatory mediators.
In Vitro Studies
Several studies have investigated the in vitro effects of 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid; hydrochloride:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells when treated with the compound compared to control groups.
Case Studies
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Case Study 1: Anticancer Activity
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G1 phase.
- Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax).
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Case Study 2: Neuroprotective Effects
- Research indicated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death.
- It was found to activate the Nrf2 pathway, enhancing the expression of antioxidant genes.
Data Summary
| Study Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | HeLa | 15 | Apoptosis induction |
| Anticancer Activity | MCF-7 | 20 | Cell cycle arrest |
| Neuroprotective Effect | Neuronal Cells | 25 | Nrf2 pathway activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
